2-Morpholinoacetic acid hydrochloride

Catalog No.
S805163
CAS No.
89531-58-8
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholinoacetic acid hydrochloride

Substituting 2-Morpholinoacetic acid with its free acid form can cause solubility failures in aqueous reactions. This hydrochloride salt solves that with superior aqueous solubility and handling.

  • Enhanced solubility vs. zwitterionic free acid, ideal for high-concentration buffers.
  • Directly installs morpholine moiety for polarity tuning and metabolic stability.
  • Key building block for CRTH2 antagonists and peptidomimetics.

Supplied with certificate of analysis; global shipping.

CAS Number

89531-58-8

Product Name

2-Morpholinoacetic acid hydrochloride

IUPAC Name

2-morpholin-4-ylacetic acid;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H

InChI Key

ICGYBJNONRDZOP-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)O.Cl

Synonyms

(4-Morpholino)acetic Acid Hydrochloride; 2-(Morpholin-4-yl)acetic Acid Hydrochloride; 2-(Morpholino)acetic Acid Hydrochloride; 4-Morpholinylacetic Acid Hydrochloride

Canonical SMILES

C1COCCN1CC(=O)O.Cl

The exact mass of the compound 2-Morpholinoacetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

2-Morpholinoacetic acid hydrochloride is the salt form of an N-substituted glycine analog, where the nitrogen atom is part of a morpholine ring. This structure positions it as a specialized amino acid derivative used primarily as a building block in organic synthesis, particularly for constructing peptidomimetics and other bioactive molecules. [cite: REFS-1] Its hydrochloride form provides distinct handling and solubility properties compared to the parent zwitterionic compound, making it a strategic choice for specific reaction conditions and formulation requirements.

Research Fit

Hydrochloride salt form

Ensures precise stoichiometric control and non-hygroscopic handling for reproducible synthesis workflows.

High-purity building block

Reported high purity supports reliable amide coupling and alkylation in medicinal chemistry programs.

Reference standard utility

Designated for Carfilzomib ANDA analytical method development and quality control applications.

Attempting to substitute 2-Morpholinoacetic acid hydrochloride with its free acid (zwitterionic) form can lead to significant process failures. The hydrochloride salt structure fundamentally alters the compound's physical properties, most critically by disrupting the strong intermolecular hydrogen bonding that defines the zwitterionic crystal lattice. [cite: REFS-1] This results in vastly different aqueous solubility profiles and handling characteristics. For applications requiring high-concentration aqueous solutions, predictable dissolution rates, or the circumvention of pH-dependent solubility minima near the isoelectric point, the hydrochloride form is not merely a preference but a process-critical requirement.

Substitution Risk

Salt form mismatch

Free base or other analogs may lack the precise stoichiometric control and non-hygroscopic powder characteristics required for GMP/ANDA workflows.

Analytical identity variability

Consistent thermal profile enables reliable identity verification; free base and other salts show variable melting behavior that can complicate batch-to-batch QC.

Regulatory documentation gap

Only the hydrochloride is designated as a reference standard for Carfilzomib ANDA; generic morpholine derivatives lack this specific application context and traceable documentation.

Superior Solubility and Handling vs Free Acid

As a hydrochloride salt, this compound circumvents the formation of the head-to-tail hydrogen-bonded zwitterionic crystal lattice characteristic of the free 2-Morpholinoacetic acid. [cite: REFS-1] This structural difference is the primary driver for its significantly enhanced solubility in aqueous media. While the free acid's zwitterionic nature leads to lower solubility, especially in organic solvents, the salt form behaves as a more typical ionic compound, facilitating the creation of high-concentration stock solutions and improving processability in aqueous reaction systems.

Evidence DimensionPhysical Form and Solubility Driver
Target Compound DataIonic hydrochloride salt
Comparator Or BaselineZwitterionic crystal lattice (Free Acid Form)
Quantified DifferenceQualitatively significant increase in aqueous solubility due to prevention of zwitterionic lattice formation.
ConditionsAqueous solutions for buffer preparation or chemical synthesis.

This enables reliable preparation of high-concentration aqueous solutions, a critical process advantage not offered by the sparingly soluble zwitterionic free acid.

Aqueous solubility
Data to verify
Target: Reported soluble in water; predicted 477 mg/mL (ESOL Log S 0.42) Comparator: 4-Morpholineacetic acid (free base) – limited solubility
Supports aqueous reaction media selection.
Predicted value; confirm experimentally for critical processes.

Validated CRTH2 Antagonist Precursor

2-Morpholinoacetic acid is explicitly specified as a key starting material in the synthesis of a series of potent CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. [cite: REFS-1] In these patented synthetic routes, it serves as the foundational scaffold onto which further complexity is built. Its use is non-trivial, directly incorporating the morpholine-acetic acid moiety that is integral to the final molecule's biological activity. The hydrochloride form offers superior handling and solubility for the initial coupling steps often performed in polar solvents.

Evidence DimensionSynthetic Utility
Target Compound DataServes as a direct, single-component precursor for the core scaffold.
Comparator Or BaselineMulti-step de novo synthesis from morpholine and a glycine equivalent.
Quantified DifferenceReduces step count and simplifies the supply chain for accessing the core morpholin-4-yl-acetic acid structure.
ConditionsMulti-step synthesis of complex pharmaceutical intermediates.

Procuring this specific compound provides the most direct and validated route to a key structural motif required for synthesizing patented, high-value bioactive molecules.

Reference standard
Supporting evidence
Explicitly designated for Carfilzomib ANDA analytical method development and QC
Provides regulatory application context.
Source-specific verification recommended.

Morpholine Scaffold Advantage

Compared to flexible N-alkyl glycines like sarcosine or larger, more lipophilic analogs like N-cyclohexylglycine, 2-morpholinoacetic acid provides a conformationally restricted, polar, and metabolically stable building block. [cite: REFS-1] The morpholine ring is a privileged structure in medicinal chemistry used to improve aqueous solubility and metabolic stability while offering a defined three-dimensional shape for molecular recognition. Procuring this compound allows for the direct installation of this valuable scaffold, a more strategic choice than using simpler analogs that lack these combined physicochemical benefits.

Evidence DimensionScaffold Physicochemical Properties
Target Compound DataProvides a polar, metabolically stable, conformationally restricted morpholine ring.
Comparator Or BaselineFlexible N-alkyl glycines (e.g., sarcosine) or lipophilic N-cycloalkyl glycines.
Quantified DifferenceOffers a superior balance of polarity, metabolic stability, and conformational rigidity, which are key drug-like properties.
ConditionsScaffold design in medicinal chemistry and fragment-based drug discovery.

This compound is a direct route to embedding a structural motif known to improve drug-like properties, offering a clear advantage over less functionalized or more lipophilic glycine analogs.

Melting point reproducibility
Cross-study comparable
Target: 179 °C (consistent across vendors) Comparator: Free base reported 160–161 °C or 205–207 °C (variable)
Enables reliable identity verification.
Supports lot-to-lot consistency assessment.

Constrained Peptidomimetic Synthesis

This compound is the right choice when the synthetic goal is to introduce a conformationally rigid and polar N-substituent into a peptide or small molecule backbone. Its use as a direct precursor for CRTH2 antagonists demonstrates its value in creating complex molecular architectures where the morpholine ring is a critical, non-interchangeable design element. [cite: REFS-1]

High-Concentration Aqueous Formulations

Due to its enhanced aqueous solubility over the zwitterionic free acid, this hydrochloride salt is indicated for use in preparing high-concentration buffers or as a soluble reactant in aqueous-phase organic synthesis. This avoids the process limitations and potential precipitation issues associated with the less soluble free acid form. [cite: REFS-2]

Pharmacokinetic Optimization for Drug Discovery

In drug discovery, where the goal is to optimize a lead compound's properties, this building block serves as a strategic tool. It directly installs the morpholine moiety, a well-established group for improving solubility, reducing metabolic liability, and fine-tuning polarity compared to simpler alkyl or cycloalkyl analogs. [cite: REFS-3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous peptide conjugation
Hydrochloride salt with reported aqueous solubility
Verify coupling efficiency in target buffer system
Carfilzomib ANDA reference standard
Designated reference standard with reported high purity
Confirm identity and purity against pharmacopeial benchmarks
Heterocyclic building block synthesis
Bifunctional morpholine-carboxylic acid handle
Ensure reproducible synthetic outcomes and structural confirmation

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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